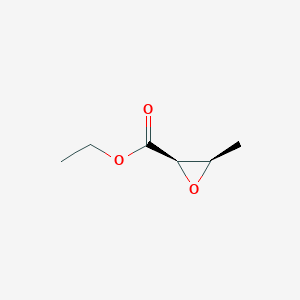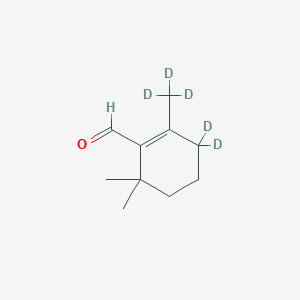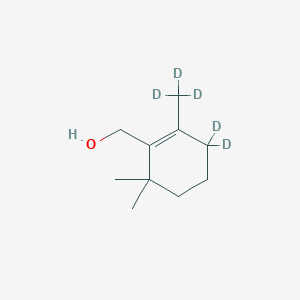
7-Hydroxyprochlorperazine
Descripción general
Descripción
7-Hydroxyprochlorperazine is a chemical compound . Its molecular formula is C20H24ClN3OS . It is a derivative of prochlorperazine .
Synthesis Analysis
The material was made by an unambiguous synthetic route, using literature procedures where possible . The starting materials were purchased from reputable sources and all intermediates were checked for identity by NMR .Molecular Structure Analysis
The molecular structure of 7-Hydroxyprochlorperazine is represented by the SMILES string: CN1CCN(CCCN2C3=C(SC4=C2C=C(Cl)C=C4)C=C(O)C=C3)CC1 . The InChIKey is BRUHMTGXYBUCRP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Hydroxyprochlorperazine has a molecular weight of 389.942 Da . It appears as a tan, crystalline solid .Aplicaciones Científicas De Investigación
Treatment of Schizophrenia and Anxiety
7-Hydroxy Prochlorperazine is utilized in the management of schizophrenia, a mental disorder characterized by abnormal behavior and failure to understand reality . It has also been used to treat non-psychotic anxiety, providing relief from severe symptoms .
Control of Severe Nausea and Vomiting
This compound is effective in controlling severe nausea and vomiting, particularly in patients undergoing chemotherapy or postoperative recovery . It works by blocking dopamine receptors in the brain, which are involved in triggering these symptoms .
Research in Cytochrome P450 Genotype Influence
Studies have investigated the influence of cytochrome P450 genotypes on the plasma disposition of prochlorperazine metabolites, including 7-Hydroxy Prochlorperazine. This research is crucial for understanding individual variations in drug metabolism and response .
Pediatric Safety and Efficacy
Research has been conducted to evaluate the safety of prochlorperazine, which is metabolized into 7-Hydroxy Prochlorperazine, in children. This includes its use for controlling nausea and assessing the risk of adverse effects such as extrapyramidal symptoms .
Neuroscience Applications
7-Hydroxy Prochlorperazine has been studied for its potential effects on muscle activity and fiber-type transformation in neuroscience. It may affect calcium and ROS-related signaling pathways, which are significant in muscle function and disorders .
Therapeutic Uses in Vertigo Treatment
Clinical trials have assessed the efficacy and safety of prochlorperazine for treating acute vertigo. The outcomes help in understanding the therapeutic potential of its metabolites, including 7-Hydroxy Prochlorperazine, in managing vertigo symptoms .
Mecanismo De Acción
Target of Action
7-Hydroxy Prochlorperazine, a derivative of Prochlorperazine, primarily targets dopamine receptors in the brain . It is known to block D2 dopamine receptors , which are somatodendritic autoreceptors . These receptors play a crucial role in regulating dopamine release, neuron firing, and dopamine production .
Mode of Action
The compound interacts with its targets by blocking the D2 dopamine receptors in the brain . This blocking action inhibits the overactivity of dopamine, which can lead to the symptoms of schizophrenia and anxiety . It also depresses the chemoreceptor trigger zone, leading to its antiemetic effects .
Biochemical Pathways
7-Hydroxy Prochlorperazine affects the dopaminergic pathways in the brain . By blocking D2 dopamine receptors, it interferes with the normal functioning of these pathways, leading to a reduction in symptoms of psychosis and nausea . It’s also shown to block histaminergic, cholinergic, and noradrenergic receptors .
Pharmacokinetics
The compound is extensively metabolized in the liver by cytochrome P450s (CYPs) to sulphoxide, 7-hydroxylate, and N-desmethylate . The influence of CYP genotype on the plasma dispositions of prochlorperazine and its metabolites has been studied, but no significant effect was found . The bioavailability of Prochlorperazine is presumed to be substantial .
Result of Action
The primary result of 7-Hydroxy Prochlorperazine’s action is the alleviation of symptoms of psychotic disorders such as schizophrenia and generalized non-psychotic anxiety . It is also used to relieve severe nausea and vomiting . The blocking of D2 dopamine receptors leads to a reduction in the overactivity of dopamine, thereby reducing the symptoms of these conditions .
Safety and Hazards
Prochlorperazine, a related compound, has been associated with acute toxicity, reproductive toxicity, effects on or via lactation, and specific target organ toxicity . Serious adverse effects (AEs) such as seizure, neuroleptic malignant syndrome, autonomic collapse, tardive dyskinesia have been reported . Fatalities and life-threatening AEs have also been reported .
Propiedades
IUPAC Name |
8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHMTGXYBUCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00490866 | |
| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyprochlorperazine | |
CAS RN |
52172-19-7 | |
| Record name | 7-Hydroxyprochlorperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYPROCHLORPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7-Hydroxyprochlorperazine quantified in biological samples?
A2: A recent study described a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Prochlorperazine and its metabolites, including 7-Hydroxyprochlorperazine, in human plasma. [] This method offers high sensitivity and specificity, achieving a lower limit of quantification of 10 ng/L for 7-Hydroxyprochlorperazine. [] The development and validation of such analytical techniques are crucial for understanding the pharmacokinetics of Prochlorperazine and its metabolites in clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)
